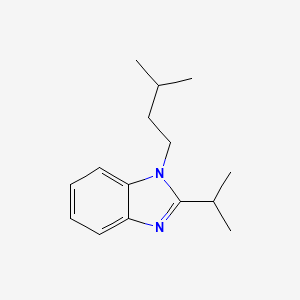
2-(2-chloro-4,6-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-4,6-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide, also known as MK-677, is a non-peptide growth hormone secretagogue. It is a synthetic compound that stimulates the release of growth hormone and insulin-like growth factor 1 (IGF-1) in the body. MK-677 has gained popularity in the scientific community due to its potential therapeutic applications in various fields.
Mechanism of Action
2-(2-chloro-4,6-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide works by stimulating the release of growth hormone and IGF-1 in the body. It does this by binding to the ghrelin receptor, which is found in the brain and other tissues. Activation of the ghrelin receptor leads to an increase in the release of growth hormone and IGF-1.
Biochemical and Physiological Effects:
2-(2-chloro-4,6-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It increases muscle mass and bone density by promoting the growth of muscle and bone cells. It also improves sleep quality by increasing the amount of deep sleep and REM sleep. 2-(2-chloro-4,6-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide has been shown to enhance cognitive function by improving memory and learning.
Advantages and Limitations for Lab Experiments
2-(2-chloro-4,6-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide has a number of advantages for lab experiments. It is a non-peptide compound, which makes it easier to synthesize and store than peptide compounds. It is also orally active, which makes it easier to administer to animals. However, 2-(2-chloro-4,6-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide has some limitations for lab experiments. It is relatively expensive compared to other compounds, and it has a short half-life in the body, which means it needs to be administered frequently.
Future Directions
There are a number of future directions for research on 2-(2-chloro-4,6-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide. One area of interest is its potential use in the treatment of growth hormone deficiency, sarcopenia, and osteoporosis. Another area of interest is its potential use in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, there is interest in developing more potent and selective ghrelin receptor agonists based on the structure of 2-(2-chloro-4,6-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide.
Synthesis Methods
2-(2-chloro-4,6-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide is synthesized through a series of chemical reactions. The starting material is 2-chloro-4,6-dimethylphenol, which is reacted with chloroacetyl chloride to form 2-chloro-4,6-dimethylphenylacetyl chloride. This intermediate is then reacted with 3-methoxyaniline to form 2-(2-chloro-4,6-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide.
Scientific Research Applications
2-(2-chloro-4,6-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various fields. It has been shown to increase muscle mass and bone density, improve sleep quality, and enhance cognitive function. 2-(2-chloro-4,6-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide has also been studied for its potential use in the treatment of growth hormone deficiency, sarcopenia, and osteoporosis.
properties
IUPAC Name |
2-(2-chloro-4,6-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11-7-12(2)17(15(18)8-11)22-10-16(20)19-13-5-4-6-14(9-13)21-3/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZPYEKCZZPFBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-4,6-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5756033.png)


![4-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5756055.png)

![1-benzyl-3-(2-hydroxyethyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5756067.png)


![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5756078.png)


![N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5756118.png)

